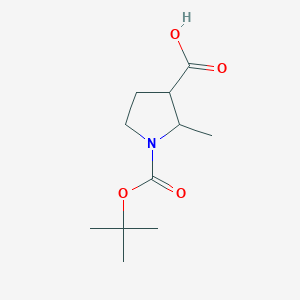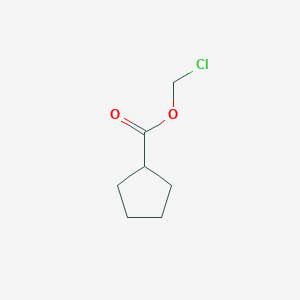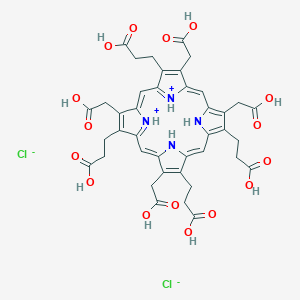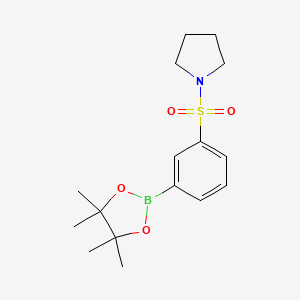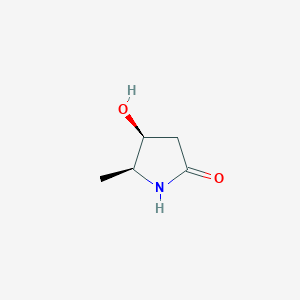![molecular formula C24H54Cl2P2Pt B3104930 trans-[Pt(PBu3)2Cl2] CAS No. 15076-72-9](/img/structure/B3104930.png)
trans-[Pt(PBu3)2Cl2]
Übersicht
Beschreibung
trans-[Pt(PBu3)2Cl2]: is an organometallic compound containing platinum. It is known for its solid-state, typically appearing as white to pale yellow crystals. This compound is soluble in organic solvents like acetonitrile and xylene and is relatively stable in air but should be protected from prolonged exposure to light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-[Pt(PBu3)2Cl2] typically involves the reaction of platinum(II) salts with tri-n-butylphosphine (PBu3). One common method is the reaction of potassium tetrachloroplatinate(II) with tri-n-butylphosphine in the presence of a reducing agent like hydrazine .
Industrial Production Methods: While specific industrial production methods for trans-[Pt(PBu3)2Cl2] are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale, ensuring purity and yield through controlled reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: trans-[Pt(PBu3)2Cl2] undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkynylsilanes in the presence of a base to form platinum-linked poly(silylacetylenes).
Oxidative Addition: It can participate in oxidative addition reactions with halogens or other electrophiles.
Common Reagents and Conditions:
CuI-Catalyzed Reactions: Copper(I) iodide is often used as a catalyst in reactions involving trans-[Pt(PBu3)2Cl2], especially in polymerization reactions.
Basic Medium: Many reactions involving this compound require a basic medium to proceed efficiently.
Major Products:
Polymeric Compounds: Reactions with alkynylsilanes can produce polymeric platinum(II) compounds.
Dinuclear Complexes: Reactions with certain ligands can lead to the formation of dinuclear platinum complexes.
Wissenschaftliche Forschungsanwendungen
trans-[Pt(PBu3)2Cl2] has several applications in scientific research:
Wirkmechanismus
The mechanism of action of trans-[Pt(PBu3)2Cl2] involves its ability to form stable complexes with various ligands. The platinum center can undergo oxidative addition and reductive elimination, making it a versatile catalyst in organic synthesis . The compound’s photophysical properties are influenced by the heavy-atom effect of platinum, which enhances phosphorescence .
Vergleich Mit ähnlichen Verbindungen
cis-[Pt(PBu3)2Cl2]: Similar in structure but with different spatial arrangement, leading to different reactivity and applications.
trans-[Pt(PEt3)2Cl2]: Contains triethylphosphine instead of tri-n-butylphosphine, affecting its solubility and reactivity.
Uniqueness: trans-[Pt(PBu3)2Cl2] is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other platinum(II) complexes. Its ability to form stable polymeric structures and its use in photoluminescent materials highlight its versatility .
Eigenschaften
IUPAC Name |
dichloroplatinum;tributylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.2ClH.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMXJROIDEUPA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Pt]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Cl2P2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3104893.png)

![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)
